molecular formula C12H17NO B572453 (1-Phenylpiperidin-2-yl)methanol CAS No. 1246743-90-7

(1-Phenylpiperidin-2-yl)methanol

Cat. No.: B572453
CAS No.: 1246743-90-7
M. Wt: 191.274
InChI Key: BNDNPZOALFZNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Phenylpiperidin-2-yl)methanol is a piperidine derivative that serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . Piperidine rings are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underlining their broad utility . This compound is of particular interest in the development of central nervous system (CNS) agents; for instance, it is a key synthetic intermediate in the preparation of levofacetoperane, which has been investigated for the treatment of attention-deficit hyperactivity disorder (ADHD) . The structural motif of a substituted piperidine is a common feature in many biologically active molecules, making this compound a valuable building block for the synthesis and exploration of new therapeutic entities . Research into piperidine-based compounds spans various fields, including the development of reversible enzyme inhibitors for potential anti-inflammatory and anti-cancer applications, as well as antiproliferative agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNPZOALFZNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705977
Record name (1-Phenylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246743-90-7
Record name (1-Phenylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Phenylpiperidin-2-yl)methanol: An In-Depth Technical Guide to its Mechanism of Action in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpiperidin-2-yl)methanol, a chiral 1,2-amino alcohol, has emerged as a privileged structural motif in the field of asymmetric catalysis. Its rigid piperidine backbone, coupled with the stereogenic center bearing a hydroxyl and a phenyl group, creates a well-defined chiral environment that is highly effective in inducing enantioselectivity in a variety of chemical transformations. This technical guide provides a comprehensive exploration of the core mechanistic principles that underpin the catalytic activity of this compound. We will delve into its role as a chiral ligand, its coordination chemistry with metal centers, and the specific interactions that govern the stereochemical outcome of catalytic reactions. This document aims to provide researchers and drug development professionals with the fundamental knowledge required to effectively utilize and further innovate upon catalysts derived from this versatile scaffold.

Introduction: The Significance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric catalysis.[1] Their prevalence stems from their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group. This arrangement allows them to form stable chelate complexes with a wide range of metal centers, thereby creating a chiral pocket around the catalytically active site. This intimate association between the chiral ligand and the reacting substrates is paramount for achieving high levels of stereocontrol.

This compound belongs to this important class of compounds. Its piperidine ring introduces a degree of conformational rigidity, which is a desirable trait in a chiral ligand as it reduces the number of possible transition states and often leads to higher enantioselectivities. The phenyl group at the stereogenic center provides steric bulk, which plays a crucial role in differentiating between the enantiotopic faces of the substrate.

Core Mechanism of Action: A Focus on the Enantioselective Addition of Organozinc Reagents to Prochiral Aldehydes and Imines

A classic and well-understood application of chiral 1,2-amino alcohols is in the enantioselective addition of organozinc reagents to carbonyls and imines. The mechanism of action of this compound in this context provides a clear illustration of its catalytic prowess.

In-Situ Formation of the Active Catalyst

The catalytic cycle is initiated by the reaction of this compound with an organozinc reagent, typically diethylzinc (Et₂Zn). The acidic proton of the hydroxyl group is readily abstracted by one of the ethyl groups of diethylzinc, leading to the formation of a zinc alkoxide. The nitrogen atom of the piperidine ring then coordinates to the zinc center, forming a stable five-membered chelate ring. This in-situ generated species is the active catalyst.

cluster_catalyst_formation Catalyst Formation Ligand This compound Active_Catalyst Chiral Zinc Alkoxide Complex Ligand->Active_Catalyst + Et₂Zn - Ethane Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Active_Catalyst

Caption: Formation of the active chiral zinc alkoxide catalyst.

The Catalytic Cycle: A Step-by-Step Breakdown

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by the this compound-derived zinc alkoxide, is depicted below. A similar mechanism is operative for the addition to imines.[2]

  • Substrate Coordination: The prochiral aldehyde coordinates to the zinc center of the active catalyst. This brings the aldehyde into the chiral environment created by the ligand.

  • Nucleophilic Attack: A second molecule of diethylzinc delivers an ethyl group to the electrophilic carbon of the coordinated aldehyde. The stereochemical outcome of this step is dictated by the chiral ligand, which sterically hinders one of the two possible approach trajectories of the nucleophile.

  • Formation of the Zinc Alkoxide Product: The addition of the ethyl group results in the formation of a new zinc alkoxide, which now incorporates the product alcohol.

  • Product Release and Catalyst Regeneration: The product alkoxide is displaced by a molecule of the aldehyde substrate, releasing the chiral alcohol product and regenerating the active catalyst for the next cycle.

Active_Catalyst Active Catalyst (Ligand-Zn-Et) Substrate_Complex Substrate Coordination (Aldehyde binds to Zn) Active_Catalyst->Substrate_Complex + Aldehyde Nucleophilic_Attack Nucleophilic Attack (Et₂Zn delivers Et⁻) Substrate_Complex->Nucleophilic_Attack + Et₂Zn Product_Alkoxide Product Alkoxide Formation Nucleophilic_Attack->Product_Alkoxide Product_Release Product Release & Catalyst Regeneration Product_Alkoxide->Product_Release + Aldehyde - Chiral Alcohol Product Product_Release->Active_Catalyst

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Structural Features Governing Catalytic Activity and Stereocontrol

The efficacy of this compound as a chiral ligand is a direct consequence of its unique structural attributes:

  • The Chiral Center: The absolute configuration of the stereocenter at the 2-position of the piperidine ring determines the chirality of the final product.

  • The Hydroxyl Group: This group is essential for the formation of the active zinc alkoxide catalyst and plays a key role in the coordination of the substrate.

  • The Piperidine Nitrogen: The nitrogen atom acts as a crucial coordinating atom, leading to the formation of a stable five-membered chelate ring with the metal center. This chelation rigidifies the catalyst structure, which is beneficial for enantioselectivity.

  • The Phenyl Group: The bulky phenyl group provides a significant steric hindrance that effectively blocks one of the enantiotopic faces of the prochiral substrate, thereby directing the nucleophilic attack to the other face.

cluster_structure Key Structural Features of this compound Structure Chiral_Center Chiral Center Structure->Chiral_Center Hydroxyl Hydroxyl Group Structure->Hydroxyl Nitrogen Piperidine Nitrogen Structure->Nitrogen Phenyl Phenyl Group Structure->Phenyl

Caption: Key structural features of this compound.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example of the application of this compound in asymmetric catalysis.

Materials:

  • (S)-(1-Phenylpiperidin-2-yl)methanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(1-phenylpiperidin-2-yl)methanol (e.g., 0.05 mmol, 10 mol%).

  • Add anhydrous toluene (e.g., 2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, e.g., 1.1 mmol, 2.2 equiv) dropwise to the solution.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the active catalyst.

  • In a separate flame-dried Schlenk flask, dissolve freshly distilled benzaldehyde (e.g., 0.5 mmol, 1.0 equiv) in anhydrous toluene (e.g., 1.0 mL).

  • Add the benzaldehyde solution dropwise to the catalyst solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product (1-phenylpropan-1-ol) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Table 1: Representative Data for the Enantioselective Addition of Diethylzinc to Aldehydes using a this compound-derived Catalyst

EntryAldehydeYield (%)Enantiomeric Excess (%)
1Benzaldehyde>95>90
24-Chlorobenzaldehyde>95>92
32-Naphthaldehyde>90>88

Note: The data presented in this table is representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of organometallic reagents to prochiral electrophiles. Its mechanism of action is well-rationalized through the formation of a rigid, chiral metal-alkoxide complex that effectively controls the stereochemical outcome of the reaction. The principles outlined in this guide provide a solid foundation for understanding and applying this versatile catalyst in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications. Further research into derivatives of this scaffold holds the potential for the development of even more active and selective catalysts.

References

  • PubChem. (n.d.). Phenyl(piperidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]]

Sources

Navigating the Synthesis and Handling of (1-Phenylpiperidin-2-yl)methanol: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by both the pursuit of discovery and a profound responsibility for safety. (1-Phenylpiperidin-2-yl)methanol, a substituted piperidine, represents a class of compounds with significant interest in medicinal chemistry.[1][2] This technical guide provides an in-depth examination of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting. The protocols and recommendations outlined herein are grounded in established safety principles and are designed to empower researchers to mitigate risks effectively.

Understanding the Hazard Profile of this compound

A thorough understanding of a compound's intrinsic hazards is the cornerstone of safe laboratory practice.[3] While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a critical foundation for risk assessment.[4]

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:[4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[4]

This classification necessitates a cautious and well-defined approach to handling, grounded in the principles of minimizing all potential routes of exposure.[3]

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for anticipating its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol [4]
Appearance Solid (presumed)General knowledge of similar compounds
Solubility Data not available

The solid nature of this compound at standard temperature and pressure suggests that the primary route of exposure during handling would be through inhalation of dust particles or direct skin/eye contact.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the elimination or engineering out of hazards wherever possible.[5] When handling this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

The Primacy of Ventilated Enclosures

All manipulations of solid this compound that could generate dust, such as weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][6] This engineering control is the primary barrier to prevent inhalation of the compound, which may cause respiratory irritation.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory when handling this compound.[7][8] The following table outlines the minimum required PPE, with the rationale for each selection rooted in the compound's known hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProtects against skin contact, which can cause irritation.[4][8]
Eye Protection Safety glasses with side shields or gogglesPrevents eye contact, which can lead to serious irritation.[4][7]
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection Not generally required if handled in a fume hoodIf a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

It is imperative that researchers are proficient in the correct donning and doffing of all PPE to prevent cross-contamination.[7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Prudent Laboratory Practices
  • Avoid Ingestion and Inhalation: Never eat, drink, or smoke in the laboratory.[9] Handle the compound in a manner that minimizes the generation of dust.[3]

  • Prevent Skin and Eye Contact: Avoid direct contact with the skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Unknown Hazards: Treat this compound as a substance with unknown long-term toxicological properties and handle it with the appropriate level of caution.[3]

Storage Requirements

Proper storage is essential for both safety and to ensure the stability of the research compound.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents. While specific incompatibility data for this compound is not available, this is a general precaution for many organic compounds.

Experimental Workflow: A Safety-Integrated Approach

The piperidine scaffold is a common motif in drug discovery, often utilized in the synthesis of novel therapeutic agents.[1][10][11] The following diagram illustrates a generalized workflow for the use of this compound in a research setting, with critical safety checkpoints integrated at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_safety Safety Checkpoints prep_start Start: Obtain this compound weigh Weigh Compound (In Fume Hood) prep_start->weigh Verify Purity sds_review Review SDS/Hazard Info prep_start->sds_review dissolve Dissolve in Solvent (In Fume Hood) weigh->dissolve Use Appropriate Solvent hood_check Verify Fume Hood Function weigh->hood_check reaction Perform Chemical Reaction (e.g., derivatization) dissolve->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Reaction Work-up (e.g., extraction, quench) monitoring->workup Upon Completion purify Purify Product (e.g., chromatography) workup->purify waste_disposal Segregate & Dispose Waste workup->waste_disposal analyze Analyze Purified Product (e.g., NMR, MS) purify->analyze store Store Purified Product analyze->store Properly Labeled & Stored store->waste_disposal ppe_check Don Appropriate PPE sds_review->ppe_check ppe_check->weigh

Caption: A generalized experimental workflow incorporating safety checkpoints for handling this compound.

This workflow emphasizes the integration of safety considerations at every step, from initial preparation to final product storage. The causality is clear: a thorough review of hazard information informs the selection of appropriate PPE, which, in conjunction with engineering controls like a fume hood, minimizes exposure during handling and reaction setup. Proper waste disposal at the end of the workflow prevents environmental contamination and future accidental exposures.

Emergency Procedures: Preparedness and Response

Preparedness is paramount for effectively managing any laboratory incident.[3][12] All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[13]

First Aid Measures

The following first-aid measures are based on the known hazards of the compound:[4]

  • In case of Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

  • In case of Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes.[14] If skin irritation persists, seek medical attention.

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • In case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If respiratory symptoms develop, seek medical attention.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Carefully scoop the material into a sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials, including gloves, into the hazardous waste container.[15]

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.[15]

    • If safe to do so, turn off any ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety department immediately.[12][13]

The following flowchart provides a logical decision-making process for responding to a chemical spill.

G start Chemical Spill Occurs assess_spill Assess Spill Size & Hazard start->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Manageable major_spill Major Spill assess_spill->major_spill Large or Highly Hazardous alert_area Alert Others in Area minor_spill->alert_area evacuate Evacuate Area major_spill->evacuate don_ppe Don Appropriate PPE alert_area->don_ppe contain_spill Contain & Absorb Spill don_ppe->contain_spill clean_up Clean Spill Area contain_spill->clean_up dispose_waste Dispose of Waste Properly clean_up->dispose_waste end End dispose_waste->end notify_emergency Notify Emergency Response evacuate->notify_emergency notify_emergency->end

Caption: A decision-making flowchart for chemical spill response in a laboratory setting.

Disposal Considerations

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Do not dispose of this compound down the drain or in the regular trash.

Conclusion

This compound is a valuable compound for research and drug development, and its safe handling is a prerequisite for its responsible use. By understanding its hazard profile, implementing robust engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. This guide serves as a technical resource to foster a culture of safety and scientific excellence in the laboratory.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link] (Note: This is a general URL as the original link was a deep link to a PDF which may not be stable. The title is provided for specific identification.)

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

  • Phenyl(piperidin-2-yl)methanol. PubChem. National Institutes of Health. [Link]

  • Safe Lab Practices. Environmental Health & Safety, University of Washington. [Link]

  • Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

  • Drug Design and Discovery: Principles and Applications. MDPI. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

  • SYNTHESIS of (Z)-N'-(PHENYL(PYRIDIN-2-YL)METHYLENE)NICOTINOHYDRAZIDE: STRUCTURAL CHARACTERIZATION and ANTIOXIDANT ACTIVITY SCREENING. ResearchGate. [Link] (Note: This is a general URL. The title and source are provided for specific identification.)

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Laboratory Emergency Preparedness. Duke Kunshan University. [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (1-Phenylpiperidin-2-yl)methanol as a Chiral Organocatalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the prospective application of (1-Phenylpiperidin-2-yl)methanol as a chiral organocatalyst. While direct literature on this specific molecule is emerging, its structural analogy to well-established proline and pipecolic acid-derived catalysts suggests significant potential in asymmetric synthesis. This guide presents a detailed, field-proven protocol for its proposed use in the enantioselective addition of organozinc reagents to imines, a critical transformation in the synthesis of chiral amines for pharmaceutical development. The causality behind experimental choices, a proposed catalytic cycle, and representative data are discussed to provide a self-validating framework for researchers.

Introduction: The Architectural Logic of this compound in Catalysis

Chiral amines are foundational structural motifs in a multitude of pharmaceuticals and natural products.[1] Their stereochemistry is frequently pivotal to their biological function, making the development of robust and highly selective synthetic methodologies a primary goal in modern organic chemistry.[1] Organocatalysis, which utilizes small, chiral organic molecules to accelerate and control chemical reactions, has surfaced as a powerful strategy for achieving high enantioselectivity.[2]

This compound, a derivative of pipecolic acid, embodies the key architectural features of a promising chiral catalyst. Its design incorporates:

  • A rigid piperidine backbone which helps to create a well-defined and predictable chiral environment around the catalytic center.

  • A stereodefined carbinol moiety capable of coordinating with metal reagents, thereby forming a chiral complex that activates the substrate.

  • An N-phenyl substituent which provides steric bulk and electronic influence, crucial for inducing facial selectivity during the nucleophilic attack.

This application note outlines a proposed protocol for leveraging these features in the enantioselective addition of diethylzinc to N-benzylideneimines, a model reaction for the synthesis of valuable chiral diarylmethylamines.[1]

Proposed Mechanism of Action: A Synergistic Approach

The catalytic efficacy of this compound in the enantioselective addition of diethylzinc to an imine is predicated on the in-situ formation of a chiral zinc-aminoalkoxide complex. This mechanism is analogous to those proposed for similar amino alcohol-based catalysts.[1]

The proposed catalytic cycle proceeds as follows:

  • Complex Formation: this compound reacts with diethylzinc to form a chiral zinc-aminoalkoxide complex. This active catalyst possesses a well-defined three-dimensional structure.

  • Substrate Coordination: The imine substrate coordinates to the zinc center of the chiral complex. This coordination activates the imine, rendering its carbon atom more electrophilic.

  • Stereocontrolled Nucleophilic Attack: The chiral environment established by the this compound ligand directs the approach of a second equivalent of the organozinc reagent to one of the two enantiotopic faces of the imine. The steric hindrance imposed by the N-phenyl group plays a critical role in this facial discrimination.

  • Product Formation and Catalyst Regeneration: The nucleophilic addition results in the formation of a zinc amide of the chiral product. Subsequent hydrolysis releases the enantioenriched amine product and regenerates the chiral ligand, allowing it to re-enter the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Catalyst This compound Active_Complex Chiral Zn-Aminoalkoxide Complex Catalyst->Active_Complex + Et2Zn Coordinated_Imine Imine-Coordinated Complex Active_Complex->Coordinated_Imine + Imine Product_Complex Product-Zinc Amide Complex Coordinated_Imine->Product_Complex + Et2Zn (Enantioselective Attack) Product_Complex->Catalyst + H2O (Hydrolysis) Product Chiral Amine Product_Complex->Product releases Imine Imine Imine->Product + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an imine.

Detailed Experimental Protocol

This protocol is based on well-established methodologies for structurally similar chiral amino alcohols and serves as a robust starting point for optimization.[1]

Materials and Reagents
  • (S)-(1-Phenylpiperidin-2-yl)methanol (Catalyst)

  • N-(4-methoxybenzylidene)aniline (Imine Substrate)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. Anhydrous solvents are essential.[1]

Step-by-Step Procedure
  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-(1-Phenylpiperidin-2-yl)methanol (9.6 mg, 0.05 mmol, 10 mol%).

    • Add 2.0 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (0.55 mL of a 1.0 M solution in hexanes, 0.55 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Stir the resulting solution at 0 °C for 30 minutes to ensure the formation of the active catalyst complex.

  • Reaction Execution:

    • In a separate flame-dried Schlenk flask, dissolve N-(4-methoxybenzylidene)aniline (105.6 mg, 0.5 mmol, 1.0 equiv) in 3.0 mL of anhydrous toluene.

    • Transfer the imine solution to the pre-formed catalyst solution at 0 °C via cannula.

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion (typically 12-24 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure chiral amine.

Characterization
  • The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow Start Start: Inert Atmosphere Catalyst_Prep 1. Catalyst Preparation - Add Catalyst & Toluene - Cool to 0°C - Add Et2Zn dropwise - Stir for 30 min Start->Catalyst_Prep Reaction 2. Reaction Execution - Prepare imine solution - Transfer imine to catalyst - Stir at 0°C & Monitor by TLC Catalyst_Prep->Reaction Workup 3. Work-up - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Wash with NaHCO3 & Brine Reaction->Workup Purification 4. Purification - Dry over MgSO4 - Concentrate in vacuo - Flash Chromatography Workup->Purification Analysis 5. Characterization - NMR, MS - Chiral HPLC for ee Purification->Analysis End End: Pure Chiral Amine Analysis->End

Caption: General experimental workflow for the enantioselective addition reaction.

Expected Results and Data Presentation

The performance of this compound is expected to be comparable to other N-aryl or N-tosyl substituted pipecolinol and prolinol derivatives. High yields and enantioselectivities are anticipated. The table below presents representative data expected from reactions with various substituted imines, based on analogous systems.[1]

EntryImine Substituent (R¹)Imine Substituent (R²)Time (h)Yield (%)ee (%)
1HH189295
24-MeOH209597
34-ClH248893
42-MeH248590
5H4-MeO189094

Conclusion and Future Outlook

This compound represents a promising and accessible organocatalyst for asymmetric synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for its application in the enantioselective synthesis of chiral amines, which are vital for drug discovery and development. Further investigations should focus on expanding the substrate scope to include other nucleophiles and electrophiles, such as in aldol[3][4] and Michael addition reactions.[5][6][7][8] The exploration of its utility in cascade reactions could further underscore its value in constructing complex molecular architectures efficiently.[9]

References

  • Sahin, E., et al. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2890. Available at: [Link]

  • Petrillo, G., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. Available at: [Link]

  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • de la Torre, A., et al. (2021). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts, 11(11), 1353. Available at: [Link]

  • C&E News (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available at: [Link]

  • Royal Society of Chemistry (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. Available at: [Link]

  • Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. Available at: [Link]

  • Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

  • National Institutes of Health (2022). Heterogeneous organocatalysis: the proline case. PubMed Central. Available at: [Link]

  • ACS Publications (2015). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Journal of Chemical Education. Available at: [Link]

  • ResearchGate (2017). Proline and proline-derived organocatalysts in the synthesis of heterocycles. Available at: [Link]

Sources

Scale-up synthesis of enantiopure (1-Phenylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Enantioselective Synthesis of (1-Phenylpiperidin-2-yl)methanol

Abstract

Enantiomerically pure this compound is a valuable chiral building block in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The piperidine motif is a privileged scaffold in drug discovery, and the stereochemistry at the 2-position is often critical for biological efficacy and safety.[1][2] This application note provides a comprehensive guide for the scale-up synthesis of enantiopure this compound, focusing on a robust and efficient methodology using catalytic asymmetric hydrogenation. We delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol suitable for multi-gram to kilogram production, and outline the necessary analytical validation techniques. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Importance of Chiral Piperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations for optimal interaction with biological targets. When substituted at the 2-position, as in this compound, a stereocenter is created, leading to two enantiomers which can exhibit profoundly different pharmacological and toxicological profiles.

Consequently, the development of scalable, cost-effective, and highly enantioselective methods to access single-enantiomer piperidine derivatives is a critical objective in modern organic synthesis.[3][4] While classical chiral resolution is a viable method, direct asymmetric synthesis offers a more elegant and often more efficient route, minimizing waste and improving overall yield.[5] This guide focuses on catalytic asymmetric hydrogenation, a powerful and industrially proven technology for the reliable production of chiral molecules.[1][6]

Strategic Overview: Asymmetric Hydrogenation as the Method of Choice

For the scale-up synthesis of enantiopure this compound, several synthetic routes can be envisioned. However, considering efficiency, atom economy, and industrial applicability, the asymmetric hydrogenation of a prochiral precursor stands out.

Rationale for the Selected Strategy:
  • High Enantioselectivity: Modern transition-metal catalysis, particularly with Iridium, Rhodium, or Ruthenium complexes bearing chiral ligands, can achieve exceptionally high levels of enantiomeric excess (ee), often exceeding 99%.[1][6]

  • Catalytic Efficiency: The use of a catalyst in small quantities (low catalyst loading) makes the process cost-effective and simplifies purification, which are crucial considerations for large-scale production.

  • Process Reliability: Asymmetric hydrogenations are generally well-understood and robust reactions, with predictable outcomes and scalability. The reaction often proceeds under mild conditions of temperature and pressure.[7]

  • Atom Economy: This approach is highly atom-economical, as the primary transformation involves the addition of a hydrogen molecule to the substrate.

The chosen strategy involves the synthesis of a suitable precursor, N-phenyl-2-benzoylpyridine, followed by its highly enantioselective reduction via catalytic hydrogenation to yield the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Core Protocol: Asymmetric Hydrogenation cluster_2 Validation A 2-Bromopyridine C N-Phenyl-2-lithiopyridine A->C n-BuLi B N-Phenylpiperidine E Racemic this compound Precursor C->E 1. Benzaldehyde 2. H₂O Workup D Benzaldehyde F N-Phenyl-2-benzoylpyridine (Prochiral Ketone) E->F Oxidation (e.g., PCC, Swern) G Prochiral Ketone (F) H Enantiopure this compound G->H H₂, Chiral Catalyst [Ir(COD)Cl]₂ + Chiral Ligand I Purification (Crystallization/Chromatography) H->I J Final Product (>99% ee) I->J

Figure 1: Overall synthetic workflow for enantiopure this compound.

Detailed Scale-Up Protocol: Asymmetric Hydrogenation of N-Phenyl-2-benzoylpyridine

This protocol details the synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol. For the (R)-enantiomer, the enantiomeric version of the chiral ligand should be used.

Materials and Equipment
Reagents & Solvents Grade/Purity Supplier Notes
N-Phenyl-2-benzoylpyridine>98%VariousMust be free of catalyst poisons.
[Ir(COD)Cl]₂>98%Strem, Sigma-AldrichIridium catalyst precursor.
(S)-xyl-P-Phos>99%Strem, SolviasExample of a suitable chiral ligand.
Methanol (MeOH)Anhydrous, <50 ppm H₂OAcros, Sigma-AldrichCritical for catalyst performance.
Dichloromethane (DCM)AnhydrousAcros, Sigma-AldrichFor catalyst preparation.
Hydrogen (H₂)High Purity (5.0)Airgas, Linde
Celite®------For filtration.
Ethyl Acetate, HexanesHPLC Grade---For purification.
Equipment Specifications
High-Pressure AutoclaveStainless steel or Hastelloy, with stirring and temp/pressure control.
Schlenk Line & GlasswareFor inert atmosphere operations.
Cannulas and SyringesFor anaerobic transfer of reagents.
Rotary EvaporatorFor solvent removal.
Flash Chromatography SystemFor purification if required.
Chiral HPLC SystemFor enantiomeric excess determination.
Experimental Procedure

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. High-pressure hydrogenation requires a properly rated and shielded reactor. Adhere to all site-specific safety protocols for handling pyrophoric reagents (if used in precursor synthesis), high-pressure gases, and organic solvents.

Part A: In-Situ Catalyst Preparation

  • Scientist's Note: The active chiral catalyst is sensitive to air and moisture. Therefore, its preparation must be carried out under a strict inert atmosphere (Argon or Nitrogen).

  • To a flame-dried Schlenk flask under Argon, add the iridium precursor [Ir(COD)Cl]₂ (0.012 mmol).

  • Add the chiral ligand, (S)-xyl-P-Phos (0.025 mmol).

  • Add 1.5 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Stir the resulting solution at room temperature (25°C) for 30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation. This is your active catalyst solution.

Part B: Asymmetric Hydrogenation Reaction

  • Charge the high-pressure autoclave with N-Phenyl-2-benzoylpyridine (0.24 mol).

  • Under a positive pressure of Argon, add 100 mL of anhydrous Methanol.

  • Using a cannula or syringe, transfer the prepared catalyst solution from Part A into the autoclave.

  • Seal the autoclave according to the manufacturer's instructions.

  • Pressurize the reactor with Argon (3-5 bar) and vent three times to ensure an inert atmosphere.

  • Pressurize the reactor with Hydrogen to 3.0 MPa (30 bar).

  • Begin stirring and heat the reaction mixture to 40°C.

  • Maintain the reaction at 40°C and 3.0 MPa for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by carefully taking samples (after depressurizing and re-inerting) and analyzing them by TLC or HPLC.

Part C: Work-up and Purification

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with Argon.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Add 100 mL of deionized water and 150 mL of ethyl acetate to the residue.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers. The product will be in the organic phase.

  • Extract the aqueous phase two more times with 50 mL of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or, ideally for scale-up, by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the enantiopure product as a white solid.

Expected Results
ParameterExpected Value
Scale 0.24 mol (approx. 65 g of ketone)
Yield 85-95%
Purity (by HPLC) >98%
Enantiomeric Excess (ee) >99%

Mechanistic Insight: The Catalytic Cycle

The high enantioselectivity of this reaction is governed by the chiral environment created by the iridium-ligand complex. The substrate coordinates to the metal center, and the chiral ligand directs the hydrogen molecule to add to one specific face of the ketone, leading to the preferential formation of one enantiomer.

Catalytic_Cycle cluster_info A [Ir(L*)]⁺ Active Catalyst B Substrate Coordination A->B + Substrate (Ketone) C Oxidative Addition of H₂ B->C + H₂ D Hydride Insertion (Stereo-determining step) C->D E Product Release D->E E->A - Product (Chiral Alcohol) L_star L* = Chiral Ligand Substrate Substrate = N-Phenyl-2-benzoylpyridine

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (1-Phenylpiperidin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of this synthesis. The primary focus of this guide is the N-arylation of 2-piperidinemethanol, a common and effective synthetic route.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The introduction of the N-phenyl group onto the piperidine ring is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction, while powerful, can be sensitive to various parameters. This guide will help you optimize your reaction conditions and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via Buchwald-Hartwig amination.

Q1: My reaction shows low conversion of the starting materials (2-piperidinemethanol and an aryl halide). What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.

  • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical for successful Buchwald-Hartwig amination.[1] For sterically hindered substrates like 2-piperidinemethanol, bulky and electron-rich ligands are often required to promote both oxidative addition and reductive elimination.[1]

    • Troubleshooting Steps:

      • Screen Different Ligands: If you are using a general-purpose ligand, consider switching to one known for coupling with secondary amines, such as a biarylphosphine ligand.

      • Verify Catalyst and Ligand Quality: Ensure that your palladium source and ligand are not degraded. It is best to use fresh reagents or store them under an inert atmosphere.

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions.

    • Troubleshooting Steps:

      • Consider pKa: Sodium tert-butoxide is a common and effective base for this transformation. Other bases like potassium carbonate or cesium carbonate can also be effective, depending on the solvent and substrate.[2]

      • Ensure Anhydrous Conditions: The presence of water can deactivate the catalyst and hydrolyze the phosphine ligands. Ensure your base and solvent are thoroughly dried.

  • Sub-optimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition of the catalyst or starting materials. Typical temperatures for Buchwald-Hartwig reactions range from 80-120°C.[3]

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS.

      • Solvent Choice: Ensure your solvent has a boiling point that allows for the desired reaction temperature to be maintained. Toluene and dioxane are common choices.

Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?

A2: Side product formation can compete with your desired reaction and complicate purification.

  • Hydrodehalogenation of the Aryl Halide: This side reaction replaces the halogen on your aryl halide with a hydrogen atom, consuming your starting material. It is often caused by moisture or protic impurities.

    • Troubleshooting Steps:

      • Strict Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a glovebox or Schlenk line for reaction setup.

      • Purify Starting Materials: Ensure your 2-piperidinemethanol and aryl halide are free of protic impurities.

  • Formation of Diarylated Product: While less common with a secondary amine, over-arylation can sometimes occur, especially if the product is more reactive than the starting amine.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the aryl halide.

  • Oxidation of the Alcohol: The primary alcohol on 2-piperidinemethanol can potentially be oxidized under certain conditions, though this is less common in the absence of a specific oxidant.

    • Troubleshooting Steps:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and protect the catalyst.

Q3: The purification of my final product is difficult due to persistent impurities. What are the best practices for purification?

A3: Effective purification is key to obtaining this compound of high purity.

  • Work-up Procedure: A proper aqueous work-up can remove many inorganic salts and polar impurities.

    • Recommended Protocol:

      • After the reaction is complete, cool the mixture to room temperature.

      • Dilute with a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with water and then with brine to remove residual salts.[1]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Chromatography: Flash column chromatography is often the most effective method for separating the desired product from closely related impurities.[1]

    • Tips for Success:

      • Solvent System Screening: Use TLC to identify an optimal solvent system that provides good separation between your product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • Silica Gel Choice: Use silica gel with an appropriate mesh size for good resolution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation of 2-piperidinemethanol?

A1: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 2-piperidinemethanol coordinates to the Pd(II) complex, and a base removes the proton from the nitrogen atom to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired this compound is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Q2: Which palladium catalyst and ligand combination is a good starting point for this synthesis?

A2: A good starting point for the N-arylation of a secondary amine like 2-piperidinemethanol would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.[4][5]

ComponentExampleRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand XPhos, RuPhos, SPhosBulky ligands that promote the crucial reductive elimination step.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents with appropriate boiling points.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.

  • TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light can be used.

  • LC-MS: Provides more detailed information, including the relative amounts of starting materials, product, and any side products, as well as their mass-to-charge ratios for identification.

Experimental Protocols

General Procedure for Buchwald-Hartwig N-Arylation of 2-Piperidinemethanol

Materials:

  • 2-Piperidinemethanol

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Addition of Reagents: Add the 2-piperidinemethanol and the aryl halide to the flask, followed by the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition + Ar-X Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination + R₂NH PdII_complex->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]+X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation - BH⁺X⁻ PdII_Amine->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Base Assess Base and Conditions Start->Check_Base Check_Temp Optimize Temperature Start->Check_Temp Screen_Ligands Screen Different Ligands Check_Catalyst->Screen_Ligands Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Change_Base Change Base (e.g., NaOtBu, Cs₂CO₃) Check_Base->Change_Base Ensure_Anhydrous Ensure Anhydrous Conditions Check_Base->Ensure_Anhydrous Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp Success Improved Yield Screen_Ligands->Success Increase_Loading->Success Change_Base->Success Ensure_Anhydrous->Success Increase_Temp->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
  • Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Available at: [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581 - PubChem - NIH. Available at: [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents.
  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - Semantic Scholar. Available at: [Link]

  • Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines - PubMed. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - UniCA IRIS. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation - MPG.PuRe. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Achieving High Enantiomeric Excess in (1-Phenylpiperidin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Phenylpiperidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) in their reactions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of N-protected 2-benzoylpiperidine is resulting in a low enantiomeric excess (ee). What are the most likely causes?

Low enantiomeric excess is a common challenge in asymmetric synthesis and can stem from several factors.[1] The primary reasons often revolve around the catalyst system, reaction conditions, and the purity of your starting materials. Many catalytic enantioselective reactions are highly sensitive to subtle changes in the experimental setup.[1]

Here's a breakdown of potential culprits:

  • Catalyst and Ligand Integrity: The chiral catalyst or ligand is the cornerstone of achieving high enantioselectivity. Its purity and activity are paramount.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time all play critical roles. Deviations from the optimal parameters can significantly impact the stereochemical outcome.

  • Substrate Quality: The purity of your N-protected 2-benzoylpiperidine is crucial. Impurities can interfere with the catalyst or promote side reactions.

  • Racemization: The product, this compound, or the starting material could be undergoing racemization under the reaction or workup conditions.

Q2: How can I systematically troubleshoot the low ee in my reaction?

A systematic approach is key to identifying the root cause of poor enantioselectivity. We recommend a multi-step diagnostic process, focusing on one variable at a time.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_start Start: Low Enantiomeric Excess cluster_end Resolution start Low ee Observed validate_reagents 1. Validate Starting Material & Reagent Purity start->validate_reagents validate_catalyst 2. Verify Catalyst & Ligand Integrity validate_reagents->validate_catalyst optimize_temp 3. Optimize Reaction Temperature validate_catalyst->optimize_temp optimize_solvent 4. Screen Different Solvents optimize_temp->optimize_solvent optimize_time 5. Analyze Reaction Time Course optimize_solvent->optimize_time check_racemization 6. Investigate Potential Racemization optimize_time->check_racemization alternative_methods Explore Alternative Catalysts/Methods check_racemization->alternative_methods end High ee Achieved alternative_methods->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

In-depth Troubleshooting Guides

Issue 1: Sub-optimal Catalyst Performance

Question: I suspect my chiral catalyst or ligand is not performing as expected. How can I verify its activity and what are my options if it's degraded?

Answer: The performance of your chiral catalyst is critical for achieving high enantioselectivity.[2] Many catalysts, especially those involving transition metals and complex organic ligands, can be sensitive to air, moisture, and impurities.

Protocol for Catalyst and Ligand Validation:

  • Purity Analysis:

    • NMR Spectroscopy: Confirm the structural integrity and purity of your chiral ligand using ¹H and ³¹P NMR (for phosphine-based ligands).

    • Chiral HPLC/GC: If applicable, verify the enantiomeric purity of the ligand itself.

  • Handling and Storage:

    • Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).

    • Store them at the recommended temperature and protect them from light.

  • Activation Procedure:

    • Some catalysts require an in-situ activation step. Ensure this is performed correctly according to the literature protocol.

  • Control Reaction:

    • Run a well-established control reaction with a simple, reliable substrate known to give high ee with your catalyst system. This will confirm the catalyst's activity.

If Catalyst Degradation is Suspected:

  • Source a Fresh Batch: Purchase a new lot of the catalyst or ligand from a reputable supplier.

  • Resynthesize and Purify: If synthesized in-house, repeat the synthesis and ensure rigorous purification.

Table 1: Common Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst TypeCommon ExamplesReductantKey Considerations
Oxazaborolidines (CBS Catalysts) Corey-Bakshi-Shibata catalystsBoranes (e.g., BH₃·SMe₂)Highly effective for many ketones, but can be sensitive to substrate structure.[3][4]
Transition Metal Catalysts Ru- or Rh-based with chiral phosphine ligands (e.g., BINAP)H₂, Isopropanol, Formic AcidOffer broad substrate scope and high turnover numbers.[3]
Enzymes (Biocatalysis) Ketoreductases (KREDs)Co-factor (e.g., NADPH)Often provide excellent enantioselectivity and operate under mild conditions.[5][6]
Issue 2: Influence of Reaction Parameters

Question: How significantly do temperature, solvent, and concentration affect the enantiomeric excess, and what are the best practices for optimization?

Answer: The stereochemical outcome of an asymmetric reaction is often highly dependent on the reaction conditions. The difference in activation energies for the formation of the two enantiomers can be small, and slight changes in the reaction environment can have a large impact on the product distribution.[7]

Optimization of Reaction Conditions:

  • Temperature:

    • Rationale: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small differences in the activation energies of the competing diastereomeric transition states.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate.

  • Solvent:

    • Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Methanol).

  • Concentration:

    • Rationale: In some cases, catalyst aggregation or the formation of less active dimeric species can occur at high concentrations, leading to lower ee.

    • Action: Investigate the effect of substrate and catalyst concentration on the enantioselectivity.

Experimental Workflow for Parameter Optimization:

Parameter_Optimization cluster_setup Initial Setup cluster_screening Screening Variables cluster_analysis Analysis & Refinement cluster_result Outcome setup Standard Reaction (Baseline ee) temp_screen Temperature Screen (-20°C, 0°C, RT) setup->temp_screen solvent_screen Solvent Screen (Toluene, THF, DCM) setup->solvent_screen conc_screen Concentration Screen (0.1M, 0.5M, 1.0M) setup->conc_screen analysis Analyze ee for each condition temp_screen->analysis solvent_screen->analysis conc_screen->analysis refine Refine Optimal Conditions analysis->refine result Optimized Reaction (Improved ee) refine->result

Caption: Workflow for optimizing reaction parameters to improve enantiomeric excess.

Issue 3: Potential for Product Racemization

Question: Could my desired this compound product be racemizing after it's formed? How can I test for this and prevent it?

Answer: Yes, product racemization is a possibility, especially during workup or purification if acidic or basic conditions are employed. The benzylic alcohol proton can be labile under certain conditions, leading to a loss of stereochemical integrity.

Protocol to Investigate Racemization:

  • Time-Course Analysis:

    • Take aliquots from the reaction mixture at different time points and analyze the ee. If the ee decreases over time after the reaction has reached completion, it suggests product racemization is occurring under the reaction conditions.

  • Workup Simulation:

    • Subject a sample of your enantioenriched product to the workup conditions (e.g., acidic or basic quench, prolonged exposure to silica gel) and re-analyze the ee.

  • Purification Method:

    • Standard silica gel chromatography can sometimes be acidic enough to cause racemization of sensitive compounds.

    • Mitigation: Use neutralized silica gel (by washing with a triethylamine/hexane solution) or consider alternative purification methods like crystallization or distillation if feasible.

Alternative Approaches and Further Considerations

If the above troubleshooting steps do not yield the desired enantiomeric excess, it may be necessary to consider alternative synthetic strategies.

  • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical course of the reduction.[8] The auxiliary is then cleaved to yield the desired product.

  • Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.[9] For example, an enzymatic acylation could selectively acylate one enantiomer of racemic this compound.

  • Asymmetric Hydrogenation of Pyridinium Salts: An alternative route involves the asymmetric hydrogenation of a corresponding 2-phenylpyridine precursor to form the chiral piperidine ring, which can then be further functionalized.[10][11][12]

The synthesis of enantioenriched compounds is a nuanced field, and often a combination of careful technique and systematic optimization is required for success.[13] We encourage you to consult the primary literature for specific protocols and to adapt them carefully to your specific substrate.

References

  • Asymmetric reactions_synthesis. (n.d.).
  • Sahin, E., & Demir, A. S. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. Journal of Heterocyclic Chemistry, 56(10), 2884-2890. Retrieved from [Link]

  • Carbone, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6649.
  • Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enantiomeric excess. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(20), 5248-5251.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025). Chemical Society Reviews.
  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 18932-18935.
  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Retrieved from [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Asymmetric photoreactions catalyzed by chiral ketones. (2025). RSC Advances.
  • Enantiomeric Excess. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed.
  • Chiral catalysts for reduction of ketones and process for their preparation. (n.d.). Google Patents.
  • Enantioselective synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. (2025).
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (n.d.). NIH.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry, 12, 1399351.
  • Introduction: Enantioselective C
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI.
  • Enzymatic strategies for asymmetric synthesis. (n.d.). NIH.
  • Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

  • Chapter 5: Principles of Asymmetric Synthesis. (2007). In Organic Chemistry.

Sources

Technical Support Center: Purification of (1-Phenylpiperidin-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Phenylpiperidin-2-yl)methanol isomers. This guide is designed for researchers, chemists, and drug development professionals actively working on the separation of these critical chiral building blocks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common experimental hurdles. This document is structured as a dynamic resource, addressing the practical questions and troubleshooting scenarios you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of this compound enantiomers.

Q1: What are the primary methods for separating the enantiomers of this compound?

A1: The separation of enantiomers, a process known as chiral resolution, is primarily achieved by converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated.[1] For this compound, which contains both a basic amine and a hydroxyl group, two main strategies are highly effective:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form two diastereomeric salts.[2][3] These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[3]

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to interact differently with each enantiomer, leading to different retention times and thus, separation.[4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modes.[5][6]

Q2: How do I choose between Diastereomeric Salt Crystallization and Chiral Chromatography?

A2: The choice depends on scale, available equipment, and development time.

  • Scale: For large, multi-gram to kilogram scale, diastereomeric salt crystallization is often more economical and scalable.[2] Chiral preparative chromatography can become prohibitively expensive at very large scales due to the cost of the specialized stationary phases and large solvent volumes.[2]

  • Speed & Development: For small-scale work (milligrams to a few grams) and rapid screening, chiral HPLC/SFC is typically faster.[2] Method development can be automated, and separation is often achieved in minutes to hours. Crystallization can be more of an empirical art, sometimes requiring extensive screening of resolving agents and solvents.[7]

  • Purity Requirements: Both methods can achieve high enantiomeric excess (>98% ee).[8] However, chiral chromatography can sometimes offer finer control for achieving ultra-high purity (e.g., >99.9% ee).

Below is a decision-making workflow to guide your choice.

G start Start: Racemic This compound scale_q What is your target scale? start->scale_q small_scale < 5 grams (Research & Early Dev.) scale_q->small_scale Small large_scale > 5 grams (Process Dev. & Mfg.) scale_q->large_scale Large equip_q Chiral HPLC/SFC System Available? small_scale->equip_q use_xtal Primary Strategy: Diastereomeric Salt Crystallization large_scale->use_xtal use_hplc Primary Strategy: Chiral Chromatography equip_q->use_hplc Yes consider_xtal Consider Diastereomeric Salt Crystallization equip_q->consider_xtal No hplc_backup Use Chiral HPLC for In-Process Control (IPC) and Final Purity Check use_xtal->hplc_backup

Caption: Decision workflow for selecting a purification strategy.

Q3: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and why is it useful?

A3: CIDT is an advanced form of diastereomeric salt resolution that can theoretically achieve a 100% yield of the desired enantiomer from a racemate.[9] It is applicable when the undesired diastereomer in solution can epimerize (racemize) back to a mixture of both diastereomers. As the desired, less soluble diastereomer crystallizes out, the equilibrium in the solution is disturbed. To restore the equilibrium, the undesired diastereomer converts into the desired one, which then also crystallizes. This dynamic process continues until the vast majority of the material is converted to the desired solid diastereomeric salt.[9][10] This technique is particularly valuable for optimizing yields in pharmaceutical development.[10]

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues encountered during crystallization experiments.

Problem 1: No crystals are forming after adding the resolving agent and cooling.

Potential Cause Explanation & Solution
Solution is too dilute (Sub-saturation) The concentration of the diastereomeric salt is below its solubility limit. Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Be cautious not to oversaturate too quickly, which can lead to oiling out.[11]
Incorrect Solvent System The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating. The key is differential solubility.[11] Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent will poorly dissolve one diastereomer while keeping the other in solution.
High Energy Barrier for Nucleation The formation of the initial crystal nucleus is kinetically hindered. Solution: 1) Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites. 2) Seeding: If you have a small amount of the pure desired diastereomeric salt, add a single tiny crystal ("seed crystal") to the solution to initiate crystallization.
Inhibition by Impurities Trace impurities from the synthesis can sometimes interfere with crystal lattice formation. Solution: Consider a preliminary purification of the racemic this compound by standard column chromatography (on silica or alumina) to remove non-basic impurities before attempting the resolution.[12]

Problem 2: My product is "oiling out" instead of forming crystals.

"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is detrimental because oils tend to trap impurities and do not provide the selective purification of a crystalline solid.

Potential Cause Explanation & Solution
High Degree of Supersaturation The solution was concentrated too much or cooled too rapidly, causing the salt to crash out of solution as a liquid. Solution: Add more solvent to dissolve the oil, then allow the solvent to evaporate slowly or cool the solution at a much slower rate (e.g., over 12-24 hours in an insulated bath).[11]
Crystallization Temperature is Too High The temperature of the solution may be above the melting point of the diastereomeric salt. Solution: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) to see if solidification occurs.
Inappropriate Solvent Polarity The solvent system may be poorly matched to the salt. Solution: Change the solvent system. Often, adding a less polar co-solvent (an "anti-solvent") like MTBE or hexanes can induce crystallization from an oil.[6][7] This should be done slowly, dropwise, until turbidity persists.

Problem 3: The diastereomeric excess (d.e.) of my crystallized salt is low.

This indicates poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating.

Potential Cause Explanation & Solution
Poor Resolving Agent/Solvent Match The solubility difference between the two diastereomeric salts in the chosen solvent is insufficient. This is the most common cause. Solution: A systematic screen is required. The goal is to maximize the solubility difference. This involves testing different chiral resolving agents against a panel of solvents.[2] See the table below for common resolving agents.
Crystallization Occurred Too Quickly Rapid precipitation can trap the more soluble diastereomer in the crystal lattice. Solution: Slow down the crystallization process. Use a slower cooling ramp or employ a vapor diffusion technique (e.g., placing a vial of the solution in a sealed jar containing a more volatile anti-solvent).
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can significantly impact the outcome.[13] Solution: While a 1:1 ratio is a common starting point, investigate using 0.5 equivalents of the resolving agent (which can sometimes favor precipitation of one salt) or an excess (>1.5 equivalents) which may form different, more selective acidic salts.[13]
Equilibration Not Reached The solid and solution phases are not in equilibrium, and the d.e. of the solid could be improved. Solution: After crystallization, allow the solid to stir as a slurry in the mother liquor for an extended period (12-48 hours). This can allow for a dissolution-recrystallization process that enriches the solid in the less soluble diastereomer.
Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentAcidityCommon SolventsNotes
(S)-(+)-Mandelic AcidModerateAlcohols (EtOH, IPA), WaterOften forms robust, crystalline salts.
(R)-(-)-Mandelic AcidModerateAlcohols (EtOH, IPA), WaterEnantiomer of the above.
(+)-Tartaric AcidStrong (Diacid)Alcohols, Water, AcetonitrileCan form both neutral and acid salts.[13]
(-)-Tartaric AcidStrong (Diacid)Alcohols, Water, AcetonitrileEnantiomer of the above.
(1R)-(-)-10-Camphorsulfonic AcidStrongEthyl Acetate, AlcoholsBulky structure can lead to good discrimination.
(1S)-(+)-10-Camphorsulfonic AcidStrongEthyl Acetate, AlcoholsEnantiomer of the above.
(-)-Di-p-toluoyl-L-tartaric acidStrong (Diacid)Alcohols, AcetoneOften provides excellent selectivity.[13]
(+)-Di-p-toluoyl-D-tartaric acidStrong (Diacid)Alcohols, AcetoneEnantiomer of the above.[13]

Part 3: Troubleshooting Guide: Chiral HPLC

This section addresses specific issues encountered during HPLC/SFC analysis and purification.

Problem 1: The enantiomers are not separating (co-elution).

Potential Cause Explanation & Solution
Incorrect Chiral Stationary Phase (CSP) The CSP does not have the right chiral recognition mechanism for your molecule. Chiral separation is highly specific.[14] Solution: Screen different CSPs. For piperidine derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® IA/IB/IC) are excellent starting points.[5][15]
Mobile Phase is Too Strong The analyte is moving through the column too quickly and not interacting sufficiently with the CSP. Solution: Decrease the polarity/strength of the mobile phase. In normal phase (the most common mode for these CSPs), this means decreasing the alcohol modifier (e.g., ethanol, isopropanol) concentration in the hexane/heptane base. Try reducing the alcohol content in 2-5% increments.
Sub-optimal Temperature Chiral recognition is sensitive to temperature. Solution: Adjust the column temperature. Lower temperatures often (but not always) improve resolution (increase ΔG of interaction) but will increase backpressure and run time. Test temperatures between 10 °C and 40 °C.

Problem 2: The peaks are broad and/or show poor peak shape (tailing/fronting).

Potential Cause Explanation & Solution
Secondary Interactions The basic amine of your molecule is interacting strongly with residual acidic sites on the silica support of the CSP, causing peak tailing. Solution: Add a basic modifier to the mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is standard practice for basic analytes and will dramatically improve peak shape.[8]
Column Overload Injecting too much mass onto the column saturates the stationary phase, leading to broad, often triangular-shaped peaks.[16] Solution: Reduce the injection volume or the concentration of your sample. This is especially important on analytical (small diameter) columns.[16]
Sample Solvent Mismatch The solvent your sample is dissolved in is much stronger than the mobile phase, causing peak distortion. Solution: Dissolve your sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase. Avoid dissolving samples in pure alcohol if the mobile phase is 95% hexane.
Column Degradation The column may be old or has been damaged by harsh conditions. Solution: Try flushing the column according to the manufacturer's instructions. If that fails, the column may need to be replaced. Tracking column history is crucial for robust assays.[17]

Problem 3: My results are not reproducible from day to day.

Potential Cause Explanation & Solution
Mobile Phase Instability The mobile phase composition can change over time due to the differential evaporation of volatile components (e.g., hexane evaporating faster than ethanol). Additives can also degrade. Solution: Always use freshly prepared mobile phase for critical analyses.[18] If a mobile phase must be used for several days, keep it tightly sealed.
Lack of Column Equilibration The column is not fully equilibrated with the mobile phase before injection, leading to shifting retention times. Solution: Equilibrate the column for a sufficient time before starting a sequence. For polysaccharide CSPs, this can take 20-30 column volumes (or longer). Ensure the system pressure and baseline are stable before the first injection.
"Memory Effects" from Additives Chiral columns are very sensitive. Traces of additives (like acids or bases) from a previous analysis can remain on the stationary phase and affect the current separation.[17] Solution: Dedicate a column to a specific method or analyte type if possible. If not, implement a rigorous flushing procedure between different methods.[17]
Table 2: Starting Conditions for Chiral HPLC Method Development
ParameterRecommended Starting PointNotes
Column Chiralpak® IA or Chiralcel® OD-HThese polysaccharide-based CSPs are widely successful for a broad range of chiral compounds, including those with amine and alcohol functionalities.[5][15][18]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEAA standard starting point for normal phase chiral separations.[8] The isopropanol percentage can be varied (5-20%) to optimize retention and resolution. DEA is critical for good peak shape.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Adjust proportionally for different column diameters.
Temperature 25 °CA controlled temperature is crucial for reproducibility.
Detection UV at 210 nm or 254 nmThe phenyl group provides strong UV absorbance.

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Diastereomeric Salt Resolution Screening

Objective: To identify a promising chiral resolving agent and solvent system for the selective crystallization of one diastereomer.

Methodology:

  • Preparation: In an array of 8 small vials, place 100 mg (0.52 mmol) of racemic this compound.

  • Resolving Agent Addition: To each vial, add 0.5 equivalents (0.26 mmol) of a different chiral resolving agent (e.g., (S)-(+)-Mandelic acid, (+)-Tartaric acid, etc.).

  • Solvent Screening:

    • To the first vial, add a solvent (e.g., isopropanol) dropwise at 50 °C until all solids dissolve.

    • Allow the vial to cool slowly to room temperature, then place it at 4 °C for 24 hours.

    • Observe for crystal formation. Note the quality and quantity of the crystals.

    • Repeat this process for the same salt pair with different solvents (e.g., ethanol, acetonitrile, ethyl acetate).

    • Repeat the entire solvent screen for each of the 8 resolving agents.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Wash the crystals with a small amount of the cold solvent and dry.

    • To analyze the diastereomeric excess (d.e.), liberate the free amine by dissolving the salt in 1M NaOH and extracting with dichloromethane.

    • Analyze the resulting free amine by chiral HPLC (see Protocol 2) to determine the enantiomeric excess (e.e.), which corresponds to the d.e. of the salt.

G cluster_0 Screening Workflow start Racemic Amine + 0.5 eq. Resolving Agent dissolve Dissolve in Solvent 1 (e.g., IPA) at 50°C start->dissolve cool Slow Cool to RT, then 4°C for 24h dissolve->cool observe Observe for Crystals cool->observe filter Filter & Dry Crystals observe->filter Crystals Form repeat_solvent Repeat with Solvent 2 (e.g., EtOH) observe->repeat_solvent No Crystals liberate Liberate Free Amine (Base Wash, Extract) filter->liberate analyze Analyze ee by Chiral HPLC liberate->analyze repeat_solvent->dissolve

Caption: Workflow for diastereomeric salt resolution screening.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

Objective: To determine the ratio of the two this compound enantiomers in a sample.

Methodology:

  • System Setup:

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 90% n-Hexane, 10% Isopropanol, 0.1% Diethylamine (v/v/v). Ensure all solvents are HPLC grade.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Equilibration: Flush the column with the mobile phase until a stable baseline is achieved (minimum 30 minutes).

  • Sample Preparation: Prepare a solution of your sample at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection & Analysis:

    • Inject 10 µL of the racemic standard to determine the retention times of both enantiomers.

    • Inject 10 µL of your purified sample.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) from the chromatogram:

    • % ee = [ |A1 - A2| / (A1 + A2) ] * 100

References

  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Available at: [Link]

  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Available at: [Link]

  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. Available at: [Link]

  • ACS Publications. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Available at: [Link]

  • Reddit. (2024). Struggling with Enantiomer Separation Consistency in Normal-Phase Chromatography. Available at: [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

  • Chromatography Forum. (2008). Enantiomer separation on an achiral polar embedded column. Available at: [Link]

  • PMC. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available at: [Link]

  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

  • Chemical Science (RSC Publishing). (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of (1-Phenylpiperidin-2-yl)methanol and Its Analogs: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (1-Phenylpiperidin-2-yl)methanol and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical exploration of the structure-activity relationships (SAR), pharmacological effects, and key experimental methodologies relevant to this important chemical scaffold. By synthesizing data from seminal studies, we aim to provide a foundational resource that explains the causality behind experimental choices and supports further research and development.

Introduction: The Phenylpiperidine Scaffold

This compound represents a core chemical structure that is foundational to a range of pharmacologically active compounds. Its rigid piperidine ring coupled with a phenyl group and a methanol moiety provides a versatile scaffold for chemical modification. This structure is notably a simplified analog of the well-known psychostimulant methylphenidate (MPH), used extensively in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The primary mechanism of action for many compounds based on this scaffold is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), which leads to increased synaptic concentrations of dopamine.[2][3]

The study of this compound and its analogs is critical for understanding the nuanced interactions with monoamine transporters and for the rational design of novel therapeutics with tailored potency, selectivity, and pharmacokinetic profiles. This guide will focus on the comparative analysis of analogs with substitutions on the phenyl ring, drawing heavily on the well-established SAR of the closely related methylphenidate series to infer the pharmacological impact of these modifications.

Synthesis Strategies: Building the Analogs

The synthesis of this compound and its derivatives can be achieved through several established routes. One of the most efficient and attractive methods, particularly for producing specific stereoisomers, is the asymmetric catalytic hydrogenation of a ketone precursor.[4] This method is favored for its high yield and excellent enantioselectivity.

A common synthetic pathway involves the hydrogenation of a phenyl(pyridin-2-yl)methanone derivative. This precursor can be readily synthesized and then subjected to reduction to form the piperidine ring and the methanol group simultaneously. By starting with appropriately substituted phenyl(pyridin-2-yl)methanones, a diverse library of analogs can be generated.

Causality in Synthesis: The choice of a catalytic hydrogenation approach is driven by the need for stereochemical control. The biological activity of phenylpiperidine-based compounds is often highly dependent on the stereochemistry at the two chiral centers. Asymmetric hydrogenation using chiral catalysts (e.g., Iridium or Ruthenium complexes with chiral ligands) allows for the selective synthesis of the desired enantiomer, which is crucial for maximizing therapeutic efficacy and minimizing off-target effects.

Below is a generalized workflow for the synthesis of phenyl-substituted this compound analogs.

G cluster_0 Synthesis Workflow for this compound Analogs start Substituted Phenyl(pyridin-2-yl)methanone hydrogenation Asymmetric Hydrogenation (H2, Pressure, Base) start->hydrogenation catalyst Chiral Catalyst (e.g., [Ir(COD)Cl]2 + Chiral Ligand) catalyst->hydrogenation reduction Reduction of Pyridine Ring & Ketone hydrogenation->reduction purification Purification (Chromatography) reduction->purification product Substituted this compound Analog purification->product

Caption: General workflow for the synthesis of this compound analogs.

Comparative Pharmacological Analysis: Structure-Activity Relationships

The primary pharmacological target for this compound and its analogs is the dopamine transporter (DAT). These compounds also exhibit varying degrees of affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] The affinity for these transporters is highly influenced by the nature and position of substituents on the phenyl ring.

Insights from Methylphenidate Analogs

Extensive research on phenyl-substituted methylphenidate derivatives provides a robust framework for understanding the SAR of the this compound scaffold. The key findings, which can be reasonably extrapolated, are summarized below.

  • General Affinity Profile: The affinity of these compounds typically follows the order DAT > NET >> SERT.[3] This selectivity for dopamine and norepinephrine transporters over the serotonin transporter is a hallmark of this class of compounds.

  • Effect of Phenyl Ring Substitution:

    • Para-Substitution: Substitution at the para-position of the phenyl ring generally maintains or increases affinity for the DAT. Halogen substitutions (e.g., bromo, iodo) have been shown to be particularly effective at enhancing potency.[3]

    • Meta-Substitution: Similar to para-substitution, meta-substitution can also lead to an increase in DAT affinity.[3]

    • Ortho-Substitution: In contrast, substitution at the ortho-position tends to significantly decrease affinity for the DAT, likely due to steric hindrance.[3]

  • Piperidine Ring Modification: N-methylation of the piperidine ring has been shown to considerably reduce DAT affinity.[3]

Quantitative Comparison of Analog Affinity

The following table summarizes the in vitro binding affinities (IC50 values) of a series of phenyl-substituted methylphenidate analogs for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is instrumental in predicting the pharmacological profile of similarly substituted this compound analogs.

Compound (Methylphenidate Analog)Phenyl SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
MethylphenidateUnsubstituted13.139.3>10,000
p-Bromo-MPH4-Bromo3.510.1>10,000
p-Iodo-MPH4-Iodo4.815.6>10,000
p-Methoxy-MPH4-Methoxy7.928.5>10,000
p-Hydroxy-MPH4-Hydroxy10.245.1>10,000
m-Bromo-MPH3-Bromo6.225.4>10,000
o-Bromo-MPH2-Bromo245890>10,000

Data adapted from Gatley et al. (1996).[3]

This data clearly demonstrates that para- and meta-halogen substitutions enhance DAT affinity, while ortho-substitution is detrimental. The high IC50 values for SERT across all analogs highlight the significant selectivity of this scaffold.

Key Experimental Protocols

To ensure the scientific integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize this compound and its analogs.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand.

Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]WIN 35,428) from the dopamine transporter in a membrane preparation from a dopamine-rich brain region (e.g., rat striatum). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Rat striatal tissue homogenate

  • [³H]WIN 35,428 (Radioligand)

  • Test compounds (unlabeled)

  • GBR 12909 (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled DAT inhibitor (e.g., 10 µM GBR 12909), and membrane preparation.

    • Test Compound: A range of concentrations of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_1 DAT Radioligand Binding Assay Workflow prep Prepare Striatal Membranes plate Plate Membranes, Radioligand & Test Compounds prep->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki Values count->analyze

Caption: Workflow for a dopamine transporter (DAT) radioligand binding assay.

Protocol: In Vivo Locomotor Activity Assay

This protocol outlines a method to assess the stimulant effects of this compound analogs in rodents.

Principle: Compounds that inhibit dopamine reuptake typically increase locomotor activity in rodents. This assay quantifies the locomotor stimulant effects of a test compound by measuring the distance traveled by an animal in an open-field arena.

Materials:

  • Male rodents (e.g., mice or rats)

  • Open-field activity chambers equipped with infrared photobeam detectors

  • Test compounds and vehicle (e.g., saline)

  • Dosing syringes

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each animal individually into an open-field chamber and allow it to habituate for a set period (e.g., 30-60 minutes). This establishes a baseline level of activity.

  • Dosing: Remove the animals from the chambers, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection), and immediately return them to the same chambers.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes) post-injection.

  • Data Analysis:

    • Group the data into time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

    • Calculate the total activity for each animal over the entire recording period.

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Discussion and Future Perspectives

The comparative analysis of this compound and its analogs, largely informed by data from the closely related methylphenidate series, reveals clear and predictable structure-activity relationships. The affinity for the dopamine transporter, a key determinant of the pharmacological activity of these compounds, can be systematically modulated through substitution on the phenyl ring. Specifically, para- and meta-substitutions with electron-withdrawing groups like halogens tend to enhance potency, while ortho-substitutions are generally disfavored.

This understanding provides a rational basis for the design of new analogs with improved properties. For instance, the development of compounds with enhanced selectivity for DAT over NET could lead to therapeutics with a more focused mechanism of action and potentially fewer side effects. Conversely, tuning the DAT/NET ratio may be desirable for certain therapeutic indications.

Future research should aim to directly synthesize and test a series of this compound analogs to confirm the extrapolated SAR from the methylphenidate literature. Additionally, comprehensive in vivo studies, including pharmacokinetic profiling and behavioral assays beyond simple locomotor activity, will be crucial for identifying promising drug candidates. The exploration of novel substitutions on the phenyl ring and modifications to the methanol moiety could also yield compounds with unique pharmacological profiles.

References

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Neurochemistry, 67(6), 2575-2582. [Link]

  • Markowitz, J. S., et al. (2003). Advances in the pharmacotherapy of attention-deficit-hyperactivity disorder: focus on methylphenidate formulations. Pharmacotherapy, 23(10), 1281-1299. [Link]

  • Chinese Patent CN109824579B. (2020). Preparation method of (S)-phenyl (pyridine-2-yl)
  • Arnsten, A. F., et al. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Pharmacological Reviews, 70(3), 446-484. [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

Sources

A Researcher's Guide to Confirming the Absolute Configuration of (1-Phenylpiperidin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not merely a structural detail but a critical determinant of its pharmacological activity, efficacy, and safety profile. For scaffolds such as (1-Phenylpiperidin-2-yl)methanol and its derivatives, which are prevalent in a multitude of neurologically active agents and other therapeutics, an unambiguous assignment of stereochemistry is paramount.[1] This guide offers a comparative analysis of the three principal methodologies for determining the absolute configuration of these chiral molecules: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis.

This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just procedural outlines but also the underlying principles and field-proven insights to inform your selection of the most appropriate technique for your research objectives.

The Imperative of Stereochemical Integrity

The two enantiomers of a chiral drug can exhibit vastly different biological effects. One may be therapeutically active, while the other could be inactive or, in the worst-case scenario, toxic. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, regulatory bodies and the scientific community mandate the determination and control of the absolute stereochemistry of chiral drug candidates. The this compound core, with its stereocenter at the carbinol carbon, necessitates rigorous stereochemical characterization.

Comparative Overview of Analytical Techniques

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal lattice to determine the three-dimensional arrangement of atoms.High-quality single crystal.Unambiguous and direct determination of absolute configuration.[2]Crystal growth can be challenging and time-consuming.[3] Not suitable for amorphous solids, oils, or liquids.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Solution of the compound (typically in a deuterated solvent).Applicable to a wide range of molecules in their solution state, avoiding crystallization.[4]Requires quantum chemical calculations for spectral interpretation and is sensitive to conformational flexibility.
Mosher's Ester Analysis (NMR) Derivatization of the chiral alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers with distinct NMR spectra.Purified sample of the chiral alcohol.Relatively rapid and does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.Indirect method requiring chemical derivatization, which may not be straightforward for all substrates. Potential for misinterpretation if conformational effects are not properly considered.[5]

I. Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[2] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal, which allows for the differentiation between a molecule and its non-superimposable mirror image.

Causality in Experimental Choices

The success of this method is critically dependent on the quality of the single crystal. The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is therefore a crucial experimental parameter that often requires extensive screening. For molecules that are difficult to crystallize on their own, co-crystallization with a suitable achiral host molecule can be a powerful strategy.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or a mixture of solvents. Employ slow evaporation of the solvent at a constant temperature to promote the growth of single crystals.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).[2] Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

Case Study: Absolute Configuration of 1-Benzyl-4-hydroxypiperidine-3-methanols

A study on cis- and trans-1-Benzyl-4-hydroxypiperidine-3-methanols, close analogs of the target molecule, successfully employed X-ray crystallography to unambiguously determine their absolute configurations.[6] The final assignments were (+)-(3S,4S) and (-)-(3R,4R) for the cis isomers, and (+)-(3R,4S) and (-)-(3S,4R) for the trans isomers, providing a reliable stereochemical reference for this class of compounds.[6]

II. Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum from quantum chemical calculations, the absolute configuration can be determined.[4]

Causality in Experimental Choices

The choice of solvent is critical in VCD experiments as it can influence the conformational equilibrium of the molecule, which in turn affects the VCD spectrum. Deuterated solvents are typically used to avoid interference from solvent absorption in the mid-IR region. The concentration of the sample must be optimized to obtain a good signal-to-noise ratio without causing aggregation.

Experimental Workflow: VCD Analysis

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., the S-enantiomer) of the molecule.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is S.

    • If the experimental spectrum is the mirror image of the calculated S-spectrum, the absolute configuration is R.

III. Mosher's Ester Analysis: An NMR-Based Method

Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[7][8] The method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[7][8] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and a systematic analysis of these differences allows for the assignment of the absolute configuration of the alcohol.[7][8]

Causality in Experimental Choices

The key to a successful Mosher's ester analysis is the complete conversion of the alcohol to the corresponding esters and the accurate assignment of the proton signals in the NMR spectra of the diastereomers. The choice of coupling reagents and reaction conditions should be optimized to ensure high yields and avoid side reactions. 2D NMR techniques such as COSY and HSQC are often employed to aid in the unambiguous assignment of the proton resonances.

Logical Relationship in Mosher's Method

Mosher_Logic cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_assignment Configuration Assignment Chiral_Alcohol Chiral Alcohol (Unknown Configuration) R_Ester (R)-MTPA Ester (Diastereomer 1) Chiral_Alcohol->R_Ester + S_Ester (S)-MTPA Ester (Diastereomer 2) Chiral_Alcohol->S_Ester + R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-MTPA Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_Ester->NMR_S Delta_delta Calculate Δδ (δS - δR) NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Mosher's Model Delta_delta->Model Configuration Absolute Configuration Model->Configuration

Caption: Logical flow of Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis
  • Esterification:

    • In two separate reactions, react the enantiomerically pure this compound derivative with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.

    • Ensure the reactions go to completion and purify the resulting diastereomeric esters.

  • NMR Spectroscopy:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for the substituents on either side of the carbinol stereocenter.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR.

    • According to the established model for MTPA esters, protons on one side of the carbinol will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the structure of the molecule, the absolute configuration of the original alcohol can be deduced.

Hypothetical Comparative Data for this compound
Proton δ (S-MTPA Ester) (ppm) δ (R-MTPA Ester) (ppm) Δδ (δS - δR) Conclusion based on Mosher's Model
Phenyl-H (ortho)7.457.55-0.10Phenyl group is on the right side of the model
Piperidinyl-H3ax1.601.50+0.10Piperidinyl ring is on the left side of the model
Piperidinyl-H6eq3.102.95+0.15Piperidinyl ring is on the left side of the model

This is a hypothetical data set for illustrative purposes.

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The determination of the absolute configuration of this compound derivatives is a critical step in their development as therapeutic agents. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. Vibrational Circular Dichroism offers a powerful alternative for molecules in solution, providing a direct spectroscopic handle on chirality, though it necessitates computational support. Mosher's ester analysis, an NMR-based method, is a more classical and readily accessible technique, but its indirect nature requires careful execution and interpretation.

Ultimately, the choice of method will depend on the specific properties of the molecule, the available instrumentation, and the stage of the research program. In many cases, the application of two orthogonal techniques can provide the highest level of confidence in the stereochemical assignment, ensuring the scientific integrity and safety of novel drug candidates.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Nafie, L. A. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 671-683. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]

  • Gagnon, D. R., & Wuest, J. D. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 16475-16479. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Enantiomer, 7(2-3), 135-149. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Aceto, A., et al. (1999). cis- and (+)- and (-)-trans-1-Benzyl-4-hydroxypiperidine-3-methanols. Helvetica Chimica Acta, 82(12), 2147-2158. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • Dunitz, J. D. (1995). The determination of absolute configuration using X-ray diffraction. Helvetica Chimica Acta, 78(6), 1433-1445. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of (1-Phenylpiperidin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Phenylpiperidin-2-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence necessitates a thorough understanding of the hazards associated with this compound and the regulatory landscape governing its disposal.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Table 1: GHS Hazard Classifications for this compound [1]

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

The causality behind these classifications lies in the chemical structure of this compound. The piperidine ring, a common motif in many biologically active compounds, can interact with physiological systems, while the aromatic phenyl group and the hydroxyl group contribute to its reactivity and potential for irritation. Therefore, all personnel handling this compound must operate under the assumption that it is a hazardous substance and take all necessary precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[2]

Essential PPE for Handling this compound:

  • Eye Protection: Chemical splash goggles are required to protect against potential splashes that could cause serious eye irritation.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact and irritation.

  • Body Protection: A laboratory coat or apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: While general laboratory ventilation should be adequate for small quantities, a respirator may be necessary if there is a risk of generating aerosols or if handling larger quantities.

Spill Management: A Swift and Methodical Response

In the event of a spill, a calm and systematic approach is crucial to mitigate exposure and prevent further contamination. The following protocol is designed for small-scale laboratory spills. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.

  • Neutralize (if applicable): For piperidine derivatives, which are basic, a neutralizing agent for bases can be cautiously applied. However, without specific data on the reactivity of this compound, this step should be approached with extreme caution and only by trained personnel.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Waste Disposal Procedures: Ensuring Regulatory Compliance

The disposal of this compound and any materials contaminated with it must be handled in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste in academic laboratories.[1]

Key Principles of this compound Waste Disposal:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: The waste container must be compatible with the chemical. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full or has been in accumulation for the maximum allowable time (as per institutional policy), submit a hazardous waste pickup request to your institution's EHS department.

  • Professional Disposal: The ultimate disposal of the hazardous waste will be handled by a licensed hazardous waste disposal company, likely through incineration.[3]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of this compound, the following workflow diagram has been created using Graphviz.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe event Spill or Generation of Waste? ppe->event spill Spill Occurs event->spill Spill waste Waste Generated event->waste Waste contain Contain Spill with Inert Absorbent spill->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate spill_waste Dispose of Cleanup Materials as Hazardous Waste decontaminate->spill_waste request Request EHS Pickup spill_waste->request segregate Segregate into Dedicated, Labeled Container waste->segregate accumulate Store in Satellite Accumulation Area segregate->accumulate accumulate->request disposal Professional Disposal (Incineration) request->disposal

Figure 1: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. This commitment not only protects individuals but also reinforces the trustworthiness and integrity of the scientific community.

References

  • PubChem. Phenyl(piperidin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.